molecular formula C21H30O4 B080143 Pregn-4-ene-3,20-dione, 14,17-dihydroxy- CAS No. 14226-13-2

Pregn-4-ene-3,20-dione, 14,17-dihydroxy-

Cat. No. B080143
CAS RN: 14226-13-2
M. Wt: 346.5 g/mol
InChI Key: DTYQFBITLYZHTR-AUYGFBLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregn-4-ene-3,20-dione, 14,17-dihydroxy-, commonly known as 17α-hydroxyprogesterone (17-OHP), is a steroid hormone that plays a crucial role in the human body. It is a natural metabolite of progesterone and is synthesized in the adrenal gland and gonads. 17-OHP has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.

Mechanism Of Action

Pregn-4-ene-3,20-dione, 14,17-dihydroxy- acts as a progestin, binding to the progesterone receptor and activating downstream signaling pathways. This leads to the suppression of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) secretion, which in turn inhibits ovulation and the production of estrogen and progesterone.

Biochemical And Physiological Effects

In addition to its role as a progestin, Pregn-4-ene-3,20-dione, 14,17-dihydroxy- has been shown to have a number of other biochemical and physiological effects. These include the regulation of blood pressure, the modulation of immune function, and the regulation of glucose metabolism.

Advantages And Limitations For Lab Experiments

One of the advantages of using Pregn-4-ene-3,20-dione, 14,17-dihydroxy- in lab experiments is its stability and ease of measurement. Its levels can be easily measured in blood or urine samples using standard laboratory techniques. However, one limitation is that its levels can vary widely depending on the time of day and menstrual cycle phase.

Future Directions

There are several future directions for research on Pregn-4-ene-3,20-dione, 14,17-dihydroxy-. One area of interest is its potential role in the pathogenesis of polycystic ovary syndrome (PCOS), a common endocrine disorder characterized by hyperandrogenism and ovulatory dysfunction. Another area of interest is its potential use as a biomarker for the prediction of preterm labor. Additionally, further research is needed to elucidate the mechanisms underlying its effects on glucose metabolism and blood pressure regulation.
In conclusion, 17α-hydroxyprogesterone is a steroid hormone that has been extensively studied for its potential therapeutic applications and its role in various physiological processes. Its stable and easy-to-measure levels make it a useful biomarker for the diagnosis and monitoring of certain medical conditions. Further research is needed to fully understand its mechanisms of action and potential clinical applications.

Synthesis Methods

The synthesis of Pregn-4-ene-3,20-dione, 14,17-dihydroxy- involves the conversion of progesterone to 17-hydroxyprogesterone by the enzyme 17α-hydroxylase. This reaction occurs in the adrenal gland and gonads. The Pregn-4-ene-3,20-dione, 14,17-dihydroxy- can then be further metabolized to other steroid hormones, such as testosterone and estradiol.

Scientific Research Applications

Pregn-4-ene-3,20-dione, 14,17-dihydroxy- has been widely studied for its potential therapeutic applications in a variety of medical conditions, including congenital adrenal hyperplasia, preterm labor, and infertility. In particular, Pregn-4-ene-3,20-dione, 14,17-dihydroxy- has been used as a biomarker for the diagnosis of congenital adrenal hyperplasia, a genetic disorder that results in the overproduction of androgens and cortisol.

properties

CAS RN

14226-13-2

Product Name

Pregn-4-ene-3,20-dione, 14,17-dihydroxy-

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14R,17R)-17-acetyl-14,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O4/c1-13(22)20(24)10-11-21(25)17-5-4-14-12-15(23)6-8-18(14,2)16(17)7-9-19(20,21)3/h12,16-17,24-25H,4-11H2,1-3H3/t16-,17+,18-,19+,20-,21+/m0/s1

InChI Key

DTYQFBITLYZHTR-AUYGFBLUSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O

SMILES

CC(=O)C1(CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O

Canonical SMILES

CC(=O)C1(CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O

Pictograms

Irritant; Health Hazard

Origin of Product

United States

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